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Abstract
HG122 is a novel small molecule compound that has demonstrated significant potential in the

treatment of castration-resistant prostate cancer (CRPC). It functions as a potent androgen

receptor (AR) degrader, promoting the ubiquitination and subsequent proteasomal degradation

of the AR protein. This mechanism effectively downregulates the AR signaling pathway, which

is a key driver of CRPC progression. This technical guide provides a comprehensive overview

of the chemical structure, properties, and biological activity of HG122, along with detailed

experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties
HG122 is a small molecule with the molecular formula C15H13N5O5.[1] There is some

discrepancy in the reported chemical structure, with two different SMILES strings available from

chemical suppliers. Further verification is required to confirm the definitive structure and IUPAC

name.

Table 1: Chemical and Physical Properties of HG122
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Property Value Source(s)

Molecular Formula C15H13N5O5 [1]

Molecular Weight 343.29 g/mol

CAS Number 1854976-77-4 [1]

SMILES String 1

O=C(NC1=CC2=NN(C3=CC=

C(OC)C=C3)N=C2C=C1)CO--

INVALID-LINK--=O

SMILES String 2

N(C(CON(=O)=O)=O)C1=CC=

2C(=NN(N2)C3=CC=C(OC)C=

C3)C=C1

[1]

Predicted IUPAC Name 1

2-((1-(4-methoxyphenyl)-1H-

benzo[d][1][2][3]triazol-6-

yl)amino)-2-oxoethyl nitrate

N/A

Predicted IUPAC Name 2

N-(1-(4-methoxyphenyl)-1H-

1,2,3-triazol-5-yl)-2-

(nitrooxy)acetamide

N/A

Mechanism of Action: Androgen Receptor
Degradation
HG122 exerts its anti-cancer effects by specifically targeting the androgen receptor for

degradation. The proposed signaling pathway involves the following key steps:

HG122 Entry: HG122 enters the prostate cancer cell.

AR Binding and Ubiquitination: HG122 facilitates the ubiquitination of the androgen receptor.

This process marks the AR protein for degradation.

Proteasomal Degradation: The ubiquitinated AR is then recognized and degraded by the 26S

proteasome.
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Downregulation of AR Target Genes: The degradation of the AR protein leads to a decrease

in the transcription of its target genes, such as Prostate-Specific Antigen (PSA) and

Transmembrane Protease, Serine 2 (TMPRSS2).

Inhibition of Tumor Growth: The overall effect is the inhibition of prostate cancer cell

proliferation, colony formation, and migration, ultimately leading to the regression of tumor

growth.
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Caption: Signaling pathway of HG122-mediated androgen receptor degradation.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12426617?utm_src=pdf-body-img
https://www.benchchem.com/product/b12426617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocols are based on the methodologies described in the study by Cong et al.

(2021) and general laboratory procedures.

Synthesis of HG122
The synthesis of HG122 involves a multi-step process as outlined in the supplementary

information of the primary research article.[4] A detailed, step-by-step protocol would require

access to this supplementary data. The general workflow is as follows:

HG122 Synthesis Workflow

Starting Materials Step 1: Diazotization Step 2: Azide-Alkyne Cycloaddition Step 3: Acylation Step 4: Nitration Purification (Column Chromatography) HG122

Click to download full resolution via product page

Caption: General workflow for the chemical synthesis of HG122.

Cell Viability Assay
This protocol is used to determine the cytotoxic effects of HG122 on prostate cancer cell lines.

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) in a 96-well

plate at a density of 5,000 cells per well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of HG122 (e.g., 0.1 to 100

µM) for 48 to 72 hours. Include a vehicle control (DMSO).

Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well

according to the manufacturer's instructions.

Incubation: Incubate the plates for the time specified by the reagent manufacturer (typically

1-4 hours).

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the

appropriate wavelength.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell

viability against the log of the compound concentration.

Western Blot for AR Degradation
This protocol is used to quantify the degradation of the androgen receptor protein following

treatment with HG122.

Cell Treatment: Plate prostate cancer cells and treat with various concentrations of HG122
for different time points (e.g., 4, 8, 16, 24 hours).

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR

(and a loading control like GAPDH or β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Densitometry Analysis: Quantify the band intensities to determine the extent of AR

degradation relative to the loading control.

In Vivo Xenograft Study
This protocol describes the evaluation of HG122's anti-tumor efficacy in a mouse model.
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Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of

immunodeficient mice.

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer HG122 (e.g., 10 or 25 mg/kg/day) or vehicle control via an appropriate route

(e.g., intraperitoneal injection).

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g.,

every 2-3 days).

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight measurement, immunohistochemistry).

Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition for

each treatment group.

Quantitative Data
In Vitro Efficacy
HG122 has demonstrated potent and selective cytotoxicity against androgen receptor-positive

prostate cancer cell lines.

Table 2: In Vitro Activity of HG122 in Prostate Cancer Cell Lines

Cell Line AR Status IC50 (µM) Reference

LNCaP Positive 7-9 [5]

22Rv1 Positive 7-9 [5]

PC3 Negative ~20 [5]

DU145 Negative ~20 [5]

In Vivo Efficacy
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In a subcutaneous 22Rv1 xenograft model, HG122 significantly inhibited tumor growth.[4]

Table 3: In Vivo Efficacy of HG122 in a 22Rv1 Xenograft Model

Treatment Group Dose
Tumor Growth
Inhibition (%)

Reference

HG122 10 mg/kg/day 60 [4]

HG122 25 mg/kg/day ~80 [4]

Conclusion
HG122 is a promising novel compound for the treatment of castration-resistant prostate cancer.

Its mechanism of action, centered on the degradation of the androgen receptor, offers a

potential therapeutic advantage over existing AR antagonists. The data presented in this guide

highlight its potent in vitro and in vivo activity. Further research is warranted to fully elucidate its

chemical structure, pharmacokinetic profile, and long-term safety, paving the way for potential

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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